

Spectroscopic Profile of 2-Isothiocyanato-1-methyl-4-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Isothiocyanato-1-methyl-4-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound **2-isothiocyanato-1-methyl-4-nitrobenzene** (IUPAC name: 1-isothiocyanato-2-methyl-4-nitrobenzene). The information presented herein is intended to support research and development activities by providing key analytical data and methodologies.

Core Spectroscopic Data

The following sections summarize the available mass spectrometry and infrared spectroscopy data for **2-isothiocyanato-1-methyl-4-nitrobenzene**. Please note that experimental Nuclear Magnetic Resonance (NMR) data for this specific compound is not readily available in the public domain at the time of this publication.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum for **2-isothiocyanato-1-methyl-4-nitrobenzene** is available.

Property	Value
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S
Molecular Weight	194.21 g/mol
Ionization Method	Electron Ionization (EI)
Major Peaks (m/z)	Relative Intensity
194	Base Peak
104	Second Highest Peak
63	Third Highest Peak

Table 1: Summary of Mass Spectrometry Data
for 2-isothiocyanato-1-methyl-4-nitrobenzene.[\[1\]](#)
[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The gas-phase IR spectrum for **2-isothiocyanato-1-methyl-4-nitrobenzene** has been documented.

Functional Group	Characteristic Absorption Range (cm ⁻¹)
Isothiocyanate (-N=C=S)	~2000-2200 (strong, sharp)
Nitro (-NO ₂)	~1500-1570 and 1300-1370 (strong)
Aromatic C-H	~3000-3100 (medium)
Aromatic C=C	~1400-1600 (medium to weak)
Methyl C-H	~2850-2960 (medium)

Table 2: Expected Infrared Absorption Bands for
2-isothiocyanato-1-methyl-4-nitrobenzene.

The available spectrum on the NIST WebBook can be consulted for the precise peak locations and intensities.^[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for **2-isothiocyanato-1-methyl-4-nitrobenzene** are not available. Therefore, this section provides generalized methodologies for the analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific data for the target compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra for a novel organic compound is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals for ¹H NMR. Calibrate the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

A general protocol for obtaining a gas-phase IR spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of the volatile liquid or solid sample into a gas cell with IR-transparent windows (e.g., KBr, NaCl).

- Data Acquisition: Place the gas cell in the sample compartment of an FTIR spectrometer. Record the spectrum by passing a beam of infrared radiation through the sample. A background spectrum of the empty cell is also recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

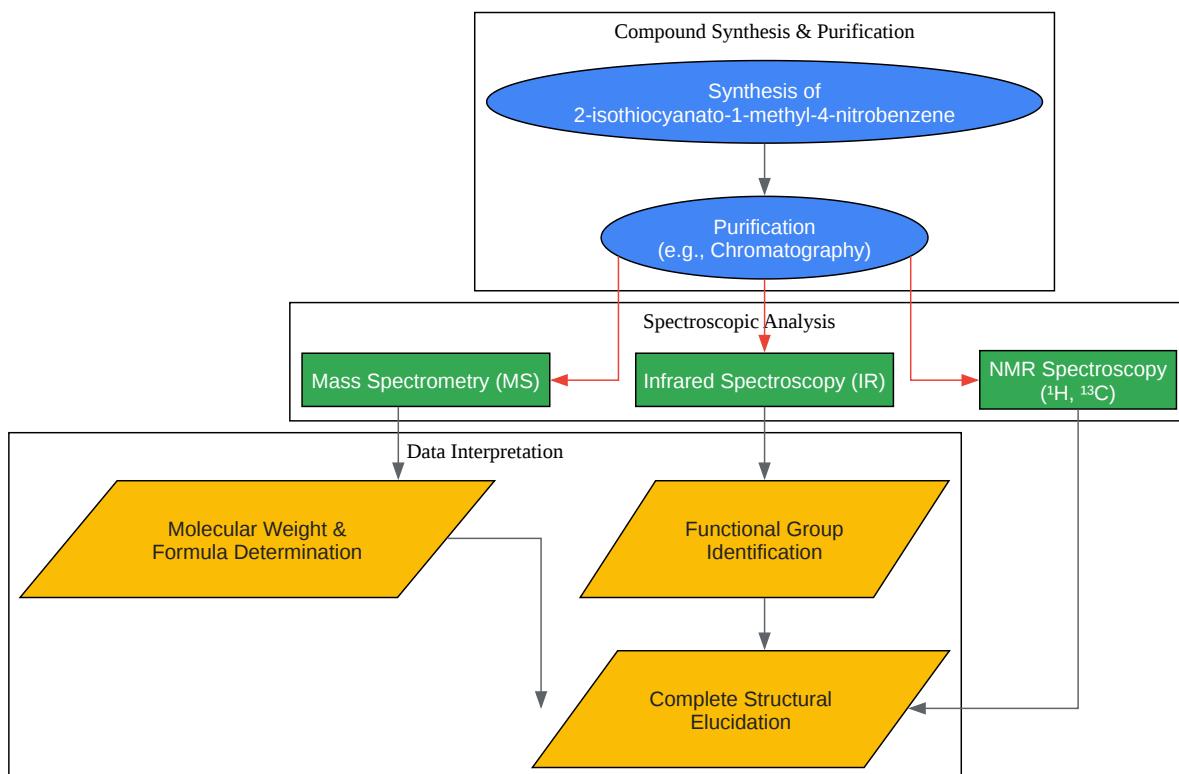
Mass Spectrometry (MS)

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound like **2-isothiocyanato-1-methyl-4-nitrobenzene**.

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Caption: Workflow for Spectroscopic Analysis.

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